N-[6-(4-fluorophenoxy)pyridin-3-yl]oxane-3-carboxamide
Description
N-[6-(4-fluorophenoxy)pyridin-3-yl]oxane-3-carboxamide is a synthetic organic compound that belongs to the class of carboxamides. It features a pyridine ring substituted with a fluorophenoxy group and an oxane ring, making it a compound of interest in various fields of scientific research due to its unique structural properties.
Properties
IUPAC Name |
N-[6-(4-fluorophenoxy)pyridin-3-yl]oxane-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O3/c18-13-3-6-15(7-4-13)23-16-8-5-14(10-19-16)20-17(21)12-2-1-9-22-11-12/h3-8,10,12H,1-2,9,11H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWUWQUIKNIKLIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)C(=O)NC2=CN=C(C=C2)OC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[6-(4-fluorophenoxy)pyridin-3-yl]oxane-3-carboxamide typically involves multi-step organic reactions. One common method includes the nucleophilic substitution of a fluorophenol derivative with a pyridine carboxylic acid derivative, followed by cyclization to form the oxane ring. The final step involves the formation of the carboxamide group under mild conditions using reagents such as carbodiimides or amines .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: N-[6-(4-fluorophenoxy)pyridin-3-yl]oxane-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base such as sodium hydride.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with varied functional groups.
Scientific Research Applications
N-[6-(4-fluorophenoxy)pyridin-3-yl]oxane-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including enzyme inhibition and receptor modulation.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[6-(4-fluorophenoxy)pyridin-3-yl]oxane-3-carboxamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds with enzymes or receptors, leading to inhibition or modulation of their activity. The fluorophenoxy group enhances its binding affinity and specificity towards certain targets .
Comparison with Similar Compounds
- N-[6-(4-chlorophenoxy)pyridin-3-yl]oxane-3-carboxamide
- N-[6-(4-methylphenoxy)pyridin-3-yl]oxane-3-carboxamide
- N-[6-(4-bromophenoxy)pyridin-3-yl]oxane-3-carboxamide
Comparison: N-[6-(4-fluorophenoxy)pyridin-3-yl]oxane-3-carboxamide is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its reactivity and binding affinity compared to its chloro, methyl, and bromo analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
